molecular formula C30H46O4 B191663 11-Oxo-beta-boswellic acid CAS No. 17019-92-0

11-Oxo-beta-boswellic acid

Cat. No. B191663
CAS RN: 17019-92-0
M. Wt: 470.7 g/mol
InChI Key: YIMHGPSYDOGBPI-UHFFFAOYSA-N
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Description

11-Oxo-beta-boswellic acid, also known as 11-Keto-β-boswellic acid or KBA, is a pentacyclic triterpenoid of the resin class . It is derived from the hard gelatinous resin exuded by Boswellia serrata, commonly known as Indian Frankincense . It has a variety of physiological actions, including anti-infection, anti-tumor, and antioxidant effects .


Synthesis Analysis

The synthesis of this compound involves the introduction of efficient cytochrome P450s (CYP450s: Uni25647 and CYP72A63) and pairing their reduction systems from legume plants . A series of acetyl-11-keto-β-boswellic acid (AKBA) derivatives containing the oxime-ester functionality or amide side chains were synthesized .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C30H46O4 . The molecular weight is 470.68 . The structural variations observed in Fourier-transform infrared spectroscopy spectrum were also normalized in BaP-treated rats with AKBA supplementation .


Chemical Reactions Analysis

This compound has been shown to stimulate sciatic nerve injury repair via promoting Schwann cell proliferation . It shows anti-rheumatic activity by selectively and non-competitively inhibiting the 5-Lipoxygenase (5-LOX) enzyme .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 470.68 and an empirical formula of C30H46O4 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Anti-Inflammatory and Immunomodulatory Effects : Boswellic acids, including 11-oxo-beta-boswellic acid, have been identified as effective anti-inflammatory agents. They inhibit pro-inflammatory mediators, specifically leukotrienes, by inhibiting 5-lipoxygenase, a key enzyme in leukotriene synthesis. This action makes them potentially useful in treating inflammatory disorders, such as arthritis and Crohn's disease (Singh et al., 2008).

  • Antitumor and Cytotoxic Properties : Boswellic acids have shown cytotoxic and antitumor properties in various cancer types. Among the boswellic acids, 3-O-acetyl-11-keto-beta-boswellic acid has been identified as the most potent molecule for inducing apoptosis in cancer cells. The mechanism involves caspase activation, increased Bax expression, NF-κB downregulation, and induction of poly (ADP)-ribose polymerase cleavage (Khan et al., 2016).

  • Biotransformation and Derivative Synthesis : Biotransformation studies using Cunninghamella blakesleana have led to the isolation of various derivatives of 11-keto-beta-boswellic acid, revealing potential for improved bioactivity and pharmacokinetic properties. These derivatives include compounds with added hydroxylation, oxidation, and esterification, showing potential for varied biological activities (Wang et al., 2013).

  • Inhibition of Platelet Aggregation and Ca2+ Mobilization : Boswellic acids, including 11-keto-beta-boswellic acid, have been studied for their effects on human platelets. They have shown both agonizing and antagonizing properties, influencing Ca2+ mobilization and platelet aggregation. This suggests their potential use in cardiovascular conditions (Siemoneit et al., 2017).

  • Modulation of P-glycoprotein (Pgp) Function : Boswellic acids have been shown to interact with Pgp, a transporter protein crucial for drug disposition and clinical response. This interaction might affect the brain availability of drugs and could have implications for drug interactions at the gastrointestinal level (Weber et al., 2006).

Mechanism of Action

Target of Action

11-Keto-beta-boswellic acid, a pentacyclic triterpenoid compound, has been found to interact with several targets. It inhibits the activity of the enzyme 5-lipoxygenase , and it also binds to phosphorylated-cyclin dependent kinase 1 (p-CDK1), blocking the activation of cyclin B-CDK1 needed for cell cycle progression at G2/M phase of the cell cycle . Furthermore, it has been shown to activate the nuclear factor erythroid-2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) pathway .

Mode of Action

11-Keto-beta-boswellic acid interacts with its targets in various ways. It inhibits 5-lipoxygenase through a non-redox, noncompetitive mechanism . It also binds as an allosteric partial inhibitor to 5-lipoxygenase, initiating a shift in regioselectivity of the catalyzed reaction . In addition, it binds to p-CDK1, blocking the activation of cyclin B-CDK1 .

Biochemical Pathways

The compound affects several biochemical pathways. It has been found to regulate the p21/FOXM1/cyclin B1 pathway, inhibit mitosis by downregulating the Aurora B/TOP2A pathway, and induce mitochondrial-dependent apoptosis . It also activates the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress .

Pharmacokinetics

It has been noted that boswellic acids such as 11-keto-beta-boswellic acid readily pass the blood-brain barrier as they are highly lipophilic compounds .

Result of Action

The action of 11-Keto-beta-boswellic acid results in various molecular and cellular effects. It has been found to have anti-inflammatory, anti-infection, anti-tumor, antioxidant, and anti-aging actions . It also has biological activity in the nervous system, promoting nerve repair and regeneration after injury, protecting against ischemic brain injury and aging, inhibiting neuroinflammation, ameliorating memory deficits, and alleviating neurotoxicity .

Action Environment

Environmental factors can influence the action of 11-Keto-beta-boswellic acid. For instance, oxidative stress conditions can trigger intracellular calcium overload, activating phospholipases, inducing peroxidation of membrane lipids, and degrading arachidonic acid, culminating in the synthesis of thromboxanes and leukotrienes . These conditions can potentially affect the efficacy and stability of 11-Keto-beta-boswellic acid.

Safety and Hazards

11-Oxo-beta-boswellic acid is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Recent studies have found that 11-Oxo-beta-boswellic acid has anti-aging and other neurological effects, suggesting its potential for the treatment of neurological diseases . It has also been shown to attenuate oxidative stress, inflammation, complement activation, and cell death in brain endothelial cells following oxygen-glucose deprivation/reperfusion . These findings suggest that this compound could be transferred into the clinic as a dietary supplement or as a therapeutic tool after clinical trial evaluations .

Biochemical Analysis

Biochemical Properties

11-Keto-beta-boswellic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the enzyme 5-lipoxygenase, where 11-Keto-beta-boswellic acid acts as an inhibitor, thereby reducing the production of leukotrienes, which are inflammatory mediators . Additionally, 11-Keto-beta-boswellic acid modulates the activity of nuclear factor kappa B (NF-κB), a protein complex involved in inflammatory responses . This compound also interacts with peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing lipid metabolism and inflammation .

Cellular Effects

11-Keto-beta-boswellic acid exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell cycle regulators and apoptotic proteins . In neuronal cells, 11-Keto-beta-boswellic acid has neuroprotective effects, reducing oxidative stress and inflammation, and promoting cell survival . This compound also influences cell signaling pathways, such as the Nrf2/HO-1 pathway, which plays a role in cellular defense against oxidative damage . Furthermore, 11-Keto-beta-boswellic acid affects gene expression by modulating transcription factors and signaling molecules involved in inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of 11-Keto-beta-boswellic acid involves several key interactions and pathways. It binds to and inhibits the enzyme 5-lipoxygenase, reducing the synthesis of leukotrienes and thereby exerting anti-inflammatory effects . Additionally, 11-Keto-beta-boswellic acid activates the Nrf2/HO-1 pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative stress . This compound also modulates the activity of NF-κB, leading to reduced expression of pro-inflammatory cytokines . Furthermore, 11-Keto-beta-boswellic acid influences the expression of genes involved in apoptosis and cell cycle regulation, promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-Keto-beta-boswellic acid have been observed to change over time. Studies have shown that this compound remains stable under various conditions, retaining its biological activity . Over extended periods, 11-Keto-beta-boswellic acid continues to exert its anti-inflammatory and anti-tumor effects, with no significant degradation observed . Long-term studies in vitro and in vivo have demonstrated sustained neuroprotective and anti-inflammatory effects, indicating the potential for chronic use in therapeutic applications .

Dosage Effects in Animal Models

The effects of 11-Keto-beta-boswellic acid vary with different dosages in animal models. At lower doses, this compound exhibits potent anti-inflammatory and neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, indicating the importance of optimizing the dosage for maximum efficacy and minimal side effects .

Metabolic Pathways

11-Keto-beta-boswellic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound influences lipid metabolism by modulating the activity of PPAR-γ and other lipid-regulating enzymes . Additionally, 11-Keto-beta-boswellic acid affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-tumor effects .

Transport and Distribution

Within cells and tissues, 11-Keto-beta-boswellic acid is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to serum albumin, facilitating its transport in the bloodstream . The compound accumulates in target tissues, such as the brain and liver, where it exerts its biological effects . The distribution of 11-Keto-beta-boswellic acid is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of 11-Keto-beta-boswellic acid plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It also accumulates in the nucleus, influencing gene expression by modulating transcription factors and chromatin structure . Additionally, 11-Keto-beta-boswellic acid is found in mitochondria, where it exerts its antioxidant effects and protects against mitochondrial dysfunction .

properties

IUPAC Name

3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-17-8-11-26(3)14-15-28(5)19(23(26)18(17)2)16-20(31)24-27(4)12-10-22(32)30(7,25(33)34)21(27)9-13-29(24,28)6/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMHGPSYDOGBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17019-92-0
Record name Urs-12-en-23-oic acid, 3-hydroxy-11-oxo-, (3α,4β)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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